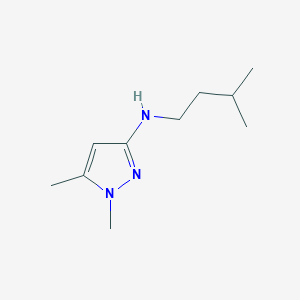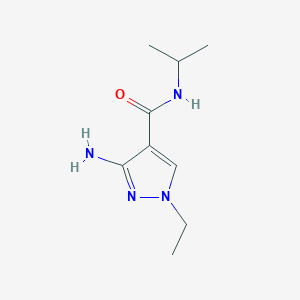![molecular formula C13H13F2N3O2 B11732770 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. The starting materials often include 1-(difluoromethyl)-1H-pyrazole and benzylamine derivatives. The synthetic route may involve:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The pyrazole ring is known to interact with various proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid
- 2-[({[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}amino)methyl]benzoic acid
Uniqueness
2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid is unique due to the specific positioning of the difluoromethyl group on the pyrazole ring, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different binding affinities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C13H13F2N3O2 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-13(15)18-10(5-6-17-18)8-16-7-9-3-1-2-4-11(9)12(19)20/h1-6,13,16H,7-8H2,(H,19,20) |
InChI Key |
ICKIEYJYIBOELD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=NN2C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)
![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11732700.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)
![(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732713.png)


![butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11732735.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732740.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)
![2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid](/img/structure/B11732772.png)
